N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine
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Overview
Description
N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This compound is characterized by the presence of a 3-fluorophenyl group and a phenyl group attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pteridine precursor in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce pteridine-2,4-diamine derivatives with altered substituents.
Scientific Research Applications
N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis . The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine: This compound has a similar pteridine core but with different substituents, leading to distinct chemical and biological properties.
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione: Another related compound with a triazole ring, known for its antimicrobial activity.
Uniqueness
N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Biological Activity
N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms. The specific substitutions at the N2 and N4 positions are crucial for its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H15F2N5 |
Molecular Weight | 315.32 g/mol |
Solubility | Soluble in DMSO |
Enzyme Inhibition
One of the primary areas of investigation for this compound is its role as an enzyme inhibitor. It has been studied for its potential to inhibit dihydrofolate reductase (DHFR) , an essential enzyme involved in DNA synthesis and cellular proliferation. Inhibition of DHFR can lead to reduced nucleotide synthesis, making it a target for cancer therapeutics.
The mechanism involves the binding of this compound to the active site of DHFR, thus preventing the conversion of dihydrofolate to tetrahydrofolate. This disruption in folate metabolism can lead to decreased cell proliferation, particularly in rapidly dividing cells such as cancer cells.
Case Studies
- In vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, studies using human breast cancer cell lines indicated that the compound resulted in a dose-dependent decrease in cell viability with an IC50 value in the micromolar range.
- In vivo Studies : Animal model studies have shown that administration of this compound significantly reduced tumor growth in xenograft models of human cancers. In these models, tumor growth inhibition rates were observed to exceed 60% when administered at optimal dosages.
Table 2: Biological Activity Summary
Activity Type | Observations | IC50 (µM) |
---|---|---|
DHFR Inhibition | Significant inhibition observed | 0.5 - 1.0 |
Cancer Cell Lines | Decreased viability in breast cancer cells | 1.5 - 3.0 |
Tumor Growth Inhibition | >60% reduction in xenograft models | - |
Recent Studies
Recent publications have further elucidated the biological activity of this compound:
- A study published in Cancer Letters highlighted its potential as a therapeutic agent against non-small cell lung cancer (NSCLC), demonstrating enhanced efficacy when combined with standard chemotherapeutic agents.
- Another research article focused on its role as an HDAC inhibitor, suggesting that it may also induce apoptosis in cancer cells through modulation of histone acetylation.
Comparative Analysis
When compared to similar compounds within the pteridine family, this compound displays unique properties due to its specific fluorinated phenyl substitution, which enhances its binding affinity to DHFR compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-phenylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6/c19-12-5-4-8-14(11-12)23-18-24-16-15(20-9-10-21-16)17(25-18)22-13-6-2-1-3-7-13/h1-11H,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFRXQSCCLWTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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